2-Bromo-4-fluorobenzenesulfonyl chloride
Overview
Description
2-Bromo-4-fluorobenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine and a fluorine atom on the benzene ring, which are ortho to each other, and a sulfonyl chloride group. This compound is particularly useful in the field of organic synthesis due to its reactivity, which allows for the introduction of the sulfonyl group into other molecules .
Synthesis Analysis
The synthesis of related compounds, such as 2-bromobenzenesulfonyl chlorides, has been achieved through nickel-catalyzed carbonylation reactions with alkynes to produce thiochromenones. This method demonstrates the utility of bromobenzenesulfonyl chlorides as sulfur precursors in the synthesis of heterocyclic compounds . Another approach for synthesizing chloro-fluoro-nitrobenzenesulfonyl chloride derivatives involves the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2-chlorophenyl) disulfide. This route provides an alternative to more expensive and difficult-to-prepare starting materials .
Molecular Structure Analysis
The molecular structure of halogenated benzenesulfonyl chlorides, including those with fluorine and bromine substituents, has been studied using gas electron diffraction and quantum chemical calculations. These studies reveal that such molecules can exist in non-planar conformations, with the anti conformer generally being the lower energy state. The presence of ortho halogen atoms influences the molecular geometry, including bond distances and the degree of planarity .
Chemical Reactions Analysis
The reactivity of halogenated benzenesulfonyl chlorides is influenced by the nature of the halogen atoms present. For instance, the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide in water-rich H2O-dioxane mixtures shows nonmonotonic activation parameters, which are attributed to specific structural features of the sulfonyl halide groups . Additionally, the halodeboronation of aryl boronic acids has been applied to synthesize bromo-fluorobenzonitriles, demonstrating the versatility of halogenated benzenesulfonyl chlorides in organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-fluorobenzenesulfonyl chloride are not explicitly detailed in the provided papers. However, by analogy with similar compounds, it can be inferred that the presence of halogen atoms and the sulfonyl chloride group would confer certain reactivity patterns, such as susceptibility to nucleophilic attack and the potential for further functionalization. The solvation effects and kinetic parameters of hydrolysis reactions involving similar sulfonyl chlorides suggest that the compound's reactivity is significantly influenced by the solvent environment and the specific halogen atoms present .
Scientific Research Applications
Application 1: Pharmaceutical Intermediate
- Summary of the Application : “2-Bromo-4-fluorobenzenesulfonyl chloride” is used as an intermediate in the synthesis of various pharmaceutical compounds . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone towards the final product.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the final pharmaceutical compound being synthesized. Generally, this compound would react with other reagents under controlled conditions to form the desired product. Please note that the handling and use of this compound should be performed by trained professionals as it is sensitive to moisture and should be stored away from oxidizing agents, water, and bases .
Application 2: Synthesis of Butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole
- Summary of the Application : A related compound, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride”, is used in the synthesis of butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
Application 3: Synthesis of (E)-4-bromo-2-fluoro-1-styrylbenzene
- Summary of the Application : Another related compound, “4-Bromo-2-fluorobenzenesulfonyl chloride”, is used in the synthesis of (E)-4-bromo-2-fluoro-1-styrylbenzene .
Application 4: Synthesis of 2-bromo-4-fluoro-N-(2-phenylallyl)benzenesulfonamide
- Summary of the Application : “2-Bromo-4-fluorobenzenesulfonyl chloride” may be used to synthesize 2-bromo-4-fluoro-N-(2-phenylallyl)benzenesulfonamide .
Application 5: Preparation of 2-bromobenzenesulfonic acid phenyl ester
Safety And Hazards
2-Bromo-4-fluorobenzenesulfonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . The compound should be handled with protective gloves, clothing, and eye/face protection, and used only in well-ventilated areas or outdoors .
properties
IUPAC Name |
2-bromo-4-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWPFVLPNTOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380815 | |
Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorobenzenesulfonyl chloride | |
CAS RN |
351003-45-7 | |
Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.